molecular formula C17H17NO2 B12578685 Ethyl 2-anilino-3-phenylprop-2-enoate CAS No. 188649-64-1

Ethyl 2-anilino-3-phenylprop-2-enoate

Cat. No.: B12578685
CAS No.: 188649-64-1
M. Wt: 267.32 g/mol
InChI Key: JOQAQMAGZTVQBW-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-3-phenylprop-2-enoate is a chemical compound of interest in synthetic organic chemistry and medicinal chemistry research. This structure features a prop-2-enoate core that is substituted with both phenyl and anilino groups, making it a potential intermediate for the synthesis of more complex molecules. Compounds with similar 3-phenylprop-2-enoyl (cinnamoyl) scaffolds are frequently investigated for their biological activities. For instance, research into structurally related cinnamoyl anthranilates has identified them as a class of biologically active substances with potential as antiproliferative agents, acting through mechanisms such as the inhibition of tubulin polymerization . Furthermore, the 3-phenylprop-2-enoate moiety is a common building block in various chemical domains, from polymer science to the study of plant-associated volatile organic compounds . Researchers may utilize this compound as a key precursor in developing novel compounds for pharmaceutical discovery, materials science, or as a standard in analytical chemistry. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

188649-64-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl 2-anilino-3-phenylprop-2-enoate

InChI

InChI=1S/C17H17NO2/c1-2-20-17(19)16(13-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,18H,2H2,1H3

InChI Key

JOQAQMAGZTVQBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amidation of Cinnamoyl Chloride with Aniline Derivatives

One of the most common synthetic routes involves the nucleophilic substitution reaction between cinnamoyl chloride and aniline or substituted anilines under basic conditions. This method proceeds via the attack of the aniline nitrogen on the electrophilic carbonyl carbon of cinnamoyl chloride, forming the amide bond.

  • Reaction conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control reactivity.
  • Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
  • Yield: High yields (often >80%) are reported with proper control of reaction parameters.

This method is scalable and suitable for industrial production with modifications such as continuous flow reactors to enhance mixing and reaction control.

Esterification and Subsequent Amination

An alternative approach involves the preparation of the ethyl ester of cinnamic acid derivatives followed by nucleophilic substitution with aniline:

  • Step 1: Synthesis of ethyl cinnamate via esterification of cinnamic acid with ethanol under acidic catalysis.
  • Step 2: Amination of the α,β-unsaturated ester with aniline under controlled conditions to yield the target compound.

This method allows for the isolation of intermediates and can be optimized for selectivity and purity.

One-Pot Synthesis via Overman Rearrangement and Related Strategies

Advanced synthetic methods include one-pot procedures involving:

  • Formation of allylic trichloroacetimidates from allylic alcohol precursors.
  • Palladium(II)-catalyzed Overman rearrangement to introduce the amino group.
  • Subsequent ring-closing metathesis or other transformations to finalize the structure.

These methods, while more complex, offer high selectivity and can be adapted for the synthesis of related amino-substituted cinnamate derivatives.

Catalytic Hydrogenation and Reduction Approaches

Hydrogenation methods are used to prepare related aniline derivatives, which can then be converted to the target compound:

  • For example, the reduction of nitroethylbenzene to 2-ethylaniline using metal catalysts under hydrogen atmosphere.
  • The resulting aniline derivative can be further reacted with cinnamoyl chloride or esters to form the desired product.

This method is environmentally friendly and suitable for continuous industrial processes, offering high purity and yield.

Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Catalyst/Base Yield (%) Notes
Amidation of cinnamoyl chloride Cinnamoyl chloride, aniline DCM, THF 0–25 °C Triethylamine, pyridine 80–90 Requires inert atmosphere, moisture-free
Esterification + Amination Cinnamic acid, ethanol, aniline Ethanol, THF Reflux (esterification), RT (amination) Acid catalyst (H2SO4), base 70–85 Two-step process, allows intermediate isolation
One-pot Overman rearrangement Allylic alcohol, trichloroacetimidate DCM, neutral alumina RT to reflux Pd(II) catalyst 60–65 Complex, high selectivity, requires careful workup
Catalytic hydrogenation Nitroethylbenzene, H2 Hydrogenation reactor 150–200 °C Metal catalyst (e.g., Pd/C) >80 Continuous process, environmentally friendly

Detailed Research Findings

  • Amidation reactions have been extensively studied, showing that the choice of base and solvent critically affects the yield and purity of ethyl 2-anilino-3-phenylprop-2-enoate. Using dry, degassed solvents and inert atmosphere improves outcomes.
  • One-pot synthetic methods involving Overman rearrangement provide a streamlined approach to complex amino-substituted esters but require careful control of acidic conditions to prevent decomposition.
  • Catalytic hydrogenation of nitro precursors to anilines is a robust industrial method, with continuous flow reactors enabling high throughput and product purity. The process involves hydrogen gas recycling and high-pressure separation techniques to optimize efficiency.
  • Spectroscopic data (NMR, MS) confirm the structure and purity of the synthesized compound, with characteristic signals for the ethyl ester group and the anilino moiety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-anilino-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-anilino-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 2-anilino-3-phenylprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-anilino-3-phenylprop-2-enoate belongs to the β-enamino ester family, which shares a common α,β-unsaturated ester backbone. Below is a comparative analysis with three related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Variations Reactivity in MCRs Hydrogen Bonding Patterns Crystallographic Tools Used
This compound Anilino (C₆H₅NH–), Phenyl (C₆H₅) High (forms pyrroles) N–H···O=C intermolecular bonds SHELXL, ORTEP-3
Ethyl 2-(dimethylamino)-3-phenylprop-2-enoate Dimethylamino (N(CH₃)₂) Moderate (slower cyclization) Weaker N–H···O due to steric bulk SHELXTL, Olex2
Ethyl 2-(thiophen-2-yl)-3-phenylprop-2-enoate Thiophene (C₄H₃S–) High (thiophene participation) S···O interactions dominate MoPro, PLATON
Ethyl 2-amino-3-phenylprop-2-enoate Unsubstituted amino (NH₂) Low (prone to polymerization) Strong N–H···O networks WinGX, CRYSTALS

Key Findings :

Reactivity: The anilino group in this compound enhances its stability and regioselectivity in MCRs compared to unsubstituted amino analogs, which often polymerize .

Hydrogen Bonding : The N–H···O=C interactions in this compound create robust 1D chains, as observed in graph set analysis (motif C(6) ), contrasting with thiophene-containing analogs where sulfur-mediated interactions reduce directional hydrogen bonding .

Crystallography: Structural refinement using SHELXL ensures high precision for this compound’s planar enamine system, whereas bulkier derivatives (e.g., dimethylamino) require additional constraints due to disorder .

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